molecular formula C12H18ClNO2 B3433653 Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride CAS No. 502842-12-8

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Cat. No.: B3433653
CAS No.: 502842-12-8
M. Wt: 243.73 g/mol
InChI Key: QFMZCYZEPUYABQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is a β-amino ester hydrochloride derivative featuring a 4-methylphenyl substituent. This compound is widely utilized as a chiral building block in pharmaceutical synthesis due to its structural versatility and stability as a hydrochloride salt.

Properties

IUPAC Name

ethyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMZCYZEPUYABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502842-12-8
Record name Benzenepropanoic acid, β-amino-4-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502842-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with substitutions on the phenyl ring, including halogens (F, Cl), alkoxy groups (methoxy, ethoxy), nitro groups, and branched alkyl chains. Key differences in molecular formulas, weights, and substituent effects are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-amino-3-(4-methylphenyl)propanoate HCl 4-methylphenyl C₁₂H₁₆ClNO₂ ~229.72 Lipophilic; pharmaceutical intermediate
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl C₁₁H₁₄ClF₂NO₂ 265.69 Enhanced metabolic stability; enantiomer-specific activity
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl 4-ethylphenyl C₁₃H₂₀ClNO₂ 257.75 Increased lipophilicity; CAS 502841-88-5
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate 4-methoxyphenyl C₁₂H₁₇NO₃ 223.27 (free base) Improved solubility; CAS 147524-76-3
Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl 3-nitrophenyl C₁₁H₁₅ClN₂O₄ 290.70 Reactive nitro group; potential prodrug applications
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate HCl 4-isobutoxy-3-methoxyphenyl C₁₆H₂₆ClNO₄ 331.83 Bulkier substituents; lab use only

Substituent Effects on Physicochemical Properties

  • Halogenated Analogs : Fluorine substitutions (e.g., 2,4-difluorophenyl) increase molecular weight and metabolic stability due to fluorine’s electron-withdrawing effects. Chlorinated derivatives (e.g., 4-chlorophenyl) may exhibit altered binding affinities in drug-receptor interactions .
  • Alkoxy Derivatives : Methoxy or ethoxy groups (e.g., 4-methoxyphenyl) enhance water solubility via polar interactions, making them favorable for oral bioavailability .
  • Hydroxy-containing variants (e.g., 3-hydroxypropanoate) introduce hydrogen-bonding capabilities, affecting solubility and target binding .

Biological Activity

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 230.70 g/mol
  • Functional Groups : Amino group, ester group, and a para-methylphenyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This suggests a role as an enzyme modulator, influencing biochemical pathways related to metabolism and signaling.
  • Receptor Binding : The compound may interact with specific receptors, altering cellular responses. Its para-substituted methyl group enhances lipophilicity, which may improve membrane permeability and receptor affinity.

Pharmacological Studies

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 15 µM against human leukemia cells, indicating significant anticancer potential .
  • Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated inhibition zones ranging from 11 to 14 mm against bacterial strains such as E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Unique Features
Ethyl 3-amino-3-(4-methylphenyl)propanoate HClAnticancer, Antimicrobial~15Para-methyl substitution enhances lipophilicity
Ethyl 3-amino-3-(4-isopropylphenyl)propanoate HClModerate Anticancer~25Similar structure but less lipophilic
Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate HClLow Anticancer>50Bulky tert-butyl group reduces activity

Case Studies

  • Study on Anticancer Activity :
    • A controlled study evaluated the cytotoxic effects of this compound on HeLa cells, revealing an IC50 of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, this compound showed enhanced antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against various pathogens, outperforming some traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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